1-(Bromomethyl)-4-cyclopentylbenzene

Description

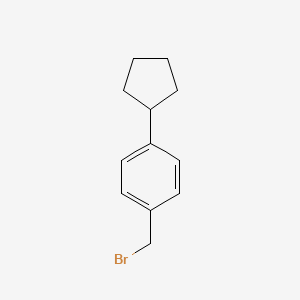

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-cyclopentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h5-8,11H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUFZRUNRFFLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260851-03-3 | |

| Record name | 1-(bromomethyl)-4-cyclopentylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 1-(Bromomethyl)-4-cyclopentylbenzene.

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 1-(Bromomethyl)-4-cyclopentylbenzene

Executive Summary

This compound is a substituted aromatic compound featuring a reactive benzylic bromide functional group. This structural characteristic makes it a valuable intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its primary utility lies in its function as an alkylating agent, enabling the introduction of the 4-cyclopentylbenzyl moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive analysis of its physical and chemical properties, predicted spectroscopic signatures, core reactivity, and detailed protocols for its synthesis and safe handling. The content is tailored for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile reagent.

Molecular Identity and Structure

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: this compound

-

Common Synonyms: 4-Cyclopentylbenzyl bromide

-

CAS Number: 1260851-03-3[1]

-

Molecular Formula: C₁₂H₁₅Br[1]

-

InChI Key: WAUFZRUNRFFLMI-UHFFFAOYSA-N[2]

-

SMILES: C1CCC(C1)C2=CC=C(C=C2)CBr[2]

Molecular Structure

The structure consists of a benzene ring para-substituted with a cyclopentyl group and a bromomethyl group. The key feature is the benzylic bromide, where the bromine atom is attached to a carbon atom that is directly bonded to the aromatic ring. This configuration is crucial to its chemical reactivity.

Caption: 2D Structure of this compound.

Physicochemical Properties

Experimental data for this specific compound is not widely published. The following table includes values sourced from chemical databases, many of which are computationally predicted. It is crucial to validate these properties experimentally for any critical application.

| Property | Value | Source |

| Molecular Weight | 239.15 g/mol | [1] |

| Exact Mass | 238.0357 Da | [2] |

| Appearance | Predicted: Colorless to pale yellow liquid | - |

| XLogP | 4.5 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 0 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, THF, acetone); insoluble in water. | - |

Chemical Reactivity and Synthetic Applications

Core Reactivity: The Benzylic Bromide Moiety

The synthetic utility of this compound is dominated by the reactivity of the benzylic C-Br bond. Benzylic halides are significantly more reactive in nucleophilic substitution reactions than their corresponding alkyl halides.[3] This heightened reactivity is attributed to the ability of the adjacent benzene ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions.[4] In an Sₙ1 mechanism, the ring stabilizes the intermediate benzylic carbocation through resonance. In an Sₙ2 mechanism, the p-orbitals of the ring stabilize the transition state.

Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways

The compound can undergo nucleophilic substitution via either an Sₙ1 or Sₙ2 pathway, with the operative mechanism being highly dependent on the reaction conditions.[4]

-

Sₙ2 Pathway: This pathway is favored by strong, unhindered nucleophiles (e.g., CN⁻, I⁻, RS⁻) in polar aprotic solvents (e.g., acetone, DMF, DMSO). The reaction is bimolecular, and its rate depends on the concentration of both the substrate and the nucleophile.[5]

-

Sₙ1 Pathway: This pathway is favored by weak nucleophiles that are often the solvent itself (solvolysis), such as alcohols or water, especially in polar protic solvents.[6] The rate-determining step is the formation of the resonance-stabilized 4-cyclopentylbenzyl carbocation.[3]

Sources

An In-Depth Technical Guide to 1-(Bromomethyl)-4-cyclopentylbenzene: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities rely on a robust toolkit of versatile building blocks. 1-(Bromomethyl)-4-cyclopentylbenzene is one such critical intermediate, a bifunctional molecule poised for strategic elaboration in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth exploration of its chemical identity, a validated synthesis protocol, its physicochemical properties, and its role as a key precursor in synthetic workflows for researchers, scientists, and professionals in drug development.

Molecular Identity and Physicochemical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a reactive bromomethyl group and a lipophilic cyclopentyl moiety at the para position. This unique combination of a reactive handle for nucleophilic substitution and a bulky, non-polar group makes it a valuable synthon in organic synthesis.

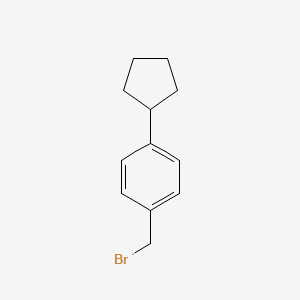

Molecular Structure:

The core chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 1260851-03-3 | [1] |

| Molecular Formula | C₁₂H₁₅Br | [1] |

| Molecular Weight | 239.15 g/mol | [1] |

| Appearance | Predicted: Colorless to light yellow liquid | N/A |

| Boiling Point | Not experimentally determined; estimated >250 °C | N/A |

| Melting Point | Not experimentally determined | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water | N/A |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through a two-step process, leveraging foundational reactions in organic chemistry: Friedel-Crafts alkylation followed by radical bromination. This sequence is strategically sound as the alkyl group, being an ortho-para director, facilitates the desired substitution pattern.

Synthesis Pathway Overview

The logical flow for the synthesis begins with the attachment of the cyclopentyl group to a toluene precursor, followed by the selective bromination of the benzylic methyl group.

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Cyclopentyltoluene via Friedel-Crafts Alkylation

This step involves the electrophilic substitution of toluene with cyclopentene, catalyzed by a strong acid like sulfuric acid. The alkyl group of toluene directs the incoming cyclopentyl electrophile to the para position due to steric hindrance at the ortho positions.

-

Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen).

-

Reagent Charging: Charge the flask with toluene (100 mL, excess) and cool the flask to 0 °C in an ice bath.

-

Catalyst and Alkene Addition: Slowly add concentrated sulfuric acid (20 mL) to the stirred toluene. Subsequently, add cyclopentene (34 g, 0.5 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Work-up: Carefully pour the reaction mixture over 200 g of crushed ice. Separate the organic layer, wash with 10% sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene by rotary evaporation. The resulting crude 4-cyclopentyltoluene can be purified by vacuum distillation.

Step 2: Synthesis of this compound via Radical Bromination

This step utilizes a free-radical chain reaction to selectively brominate the benzylic position of the methyl group on 4-cyclopentyltoluene. N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation, and a radical initiator like azobisisobutyronitrile (AIBN) is used.

-

Reactor Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-cyclopentyltoluene (16 g, 0.1 mol) in carbon tetrachloride (100 mL).

-

Reagent Addition: Add N-Bromosuccinimide (17.8 g, 0.1 mol) and a catalytic amount of AIBN (0.164 g, 0.001 mol) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 77 °C) and irradiate with a UV lamp to initiate the reaction. The reaction progress can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide floating at the surface.

-

Work-up: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature and filter off the succinimide by-product.

-

Purification: Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography on silica gel using hexane as the eluent.

Role in Drug Discovery and Development

Halogenated organic compounds are of paramount importance in the synthesis of pharmaceuticals, serving as versatile intermediates for forming new carbon-carbon and carbon-heteroatom bonds.[2] this compound is no exception and serves as a key building block for introducing the 4-cyclopentylbenzyl moiety into a target molecule.

The reactivity of the bromomethyl group allows for facile nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This makes it an ideal precursor for constructing more complex molecular architectures. The cyclopentyl group, on the other hand, can enhance the lipophilicity of a drug candidate, which can improve its pharmacokinetic properties, such as membrane permeability and metabolic stability.

A generalized scheme illustrating the utility of this compound as a synthetic intermediate is shown below:

Caption: General reaction scheme for the application of this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) at approximately 4.5 ppm. The aromatic protons will likely appear as two doublets in the range of 7.2-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons of the cyclopentyl group will exhibit multiplets in the upfield region, typically between 1.5 and 3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the benzylic carbon around 33 ppm. The aromatic carbons will have signals in the 128-140 ppm range, with two signals for the protonated carbons and two for the quaternary carbons. The carbons of the cyclopentyl ring will appear in the aliphatic region of the spectrum.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1]

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its straightforward two-step synthesis from readily available starting materials, combined with the differential reactivity of its functional groups, makes it an attractive building block for the construction of complex molecular targets. Proper handling and an understanding of its reactivity are essential for its safe and effective use in the laboratory.

References

-

This compound CAS#: 1260851-03-3 • ChemWhat. (n.d.). Retrieved January 15, 2026, from [Link]

-

Friedel-Crafts Alkylation of Benzene. (n.d.). Chemguide. Retrieved January 15, 2026, from [Link]

-

Benzene Reactions Explained. (2023, October 5). Pearson+. Retrieved January 15, 2026, from [Link]

Sources

The Strategic Application of 1-(Bromomethyl)-4-cyclopentylbenzene in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to achieving desired pharmacological profiles. 1-(Bromomethyl)-4-cyclopentylbenzene emerges as a highly versatile and valuable reagent, uniquely positioned at the intersection of favorable physicochemical properties and synthetic accessibility. The incorporation of the cyclopentyl moiety offers a distinct advantage in modulating lipophilicity, metabolic stability, and conformational rigidity, key determinants of a drug candidate's success. This guide provides an in-depth technical exploration of the potential applications of this compound in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of targeted therapies, including kinase inhibitors, phosphodiesterase (PDE) inhibitors, SGLT2 inhibitors, and nuclear receptor modulators. Detailed synthetic protocols, mechanistic insights, and a comparative analysis of the cyclopentyl group against other common alkyl substituents will be presented to empower researchers in leveraging this potent building block for the next generation of therapeutics.

The Cyclopentylbenzene Moiety: A Privileged Scaffold in Drug Design

The cyclopentyl group, while seemingly a simple cycloalkane, imparts a unique set of properties to a parent molecule that are highly sought after in medicinal chemistry. Its inclusion is a deliberate strategy to optimize a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

-

Lipophilicity and Metabolic Stability : The cyclopentyl group provides a moderate level of lipophilicity, which is crucial for membrane permeability and effective interaction with hydrophobic binding pockets of target proteins. Compared to smaller alkyl groups like isopropyl, the cyclopentyl group offers a larger non-polar surface area. Crucially, the C-H bonds within the cyclopentyl ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes than those in linear alkyl chains or even some other cyclic systems. This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for the formation of reactive metabolites.

-

Conformational Rigidity : The five-membered ring of cyclopentane is not planar and exists in dynamic equilibrium between "envelope" and "half-chair" conformations. While more flexible than a cyclopropane or cyclobutane ring, it is significantly more constrained than a linear alkyl chain. This conformational pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. The defined three-dimensional shape of the cyclopentyl group can also facilitate more precise and selective interactions within a binding site.

-

Bioisosteric Replacement : The cyclopentyl group can serve as a bioisostere for other functionalities. For instance, it can replace a phenyl ring in certain contexts to reduce aromaticity and potentially alter metabolic pathways, while maintaining a similar spatial footprint. It can also be considered a more rigid and metabolically stable alternative to an isopropyl or isobutyl group.

The combination of these features makes the cyclopentylbenzene scaffold an attractive starting point for the design of novel therapeutics across various disease areas.

This compound: A Versatile Synthetic Intermediate

The true utility of this compound lies in the reactivity of the benzylic bromide. The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This enables the facile introduction of the beneficial 4-cyclopentylbenzyl moiety onto a wide range of molecular scaffolds.

This reactivity opens up a plethora of synthetic possibilities, allowing for the strategic modification of lead compounds to incorporate the 4-cyclopentylbenzyl group. The following sections will explore its application in specific therapeutic areas.

Application in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology and immunology. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The potency and selectivity of these inhibitors can often be fine-tuned by modifying the substituents on this core. The 4-cyclopentylbenzyl group is an excellent candidate for such a modification, as it can occupy hydrophobic pockets adjacent to the ATP-binding site.

Experimental Protocol: N-Alkylation of a Pyrazole Core

This protocol describes a general procedure for the N-alkylation of a pyrazole-containing fragment, a common core in many kinase inhibitors, using this compound.

Materials:

-

Substituted Pyrazole (1.0 eq)

-

This compound (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of the substituted pyrazole in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water, then with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated pyrazole.

Application in Phosphodiesterase (PDE) and SGLT2 Inhibitor Synthesis

Many inhibitors of PDEs and the sodium-glucose cotransporter 2 (SGLT2) feature a core aromatic or heteroaromatic ring linked to a lipophilic side chain via an ether linkage.[1][2] The Williamson ether synthesis is a classic and reliable method for forming such linkages. This compound is an ideal electrophile for this reaction, allowing for the O-alkylation of phenolic precursors.

Experimental Protocol: Williamson Ether Synthesis with a Phenolic Core

This protocol provides a general method for the O-alkylation of a phenolic compound, a common step in the synthesis of various therapeutic agents.

Materials:

-

Phenolic starting material (1.0 eq)

-

This compound (1.2 eq)

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile, anhydrous

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspend the phenolic starting material and cesium carbonate in anhydrous acetonitrile.

-

Add this compound to the suspension at room temperature.

-

Stir the reaction mixture at room temperature or gently heat to 50 °C until the starting material is consumed (monitor by TLC).

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by flash column chromatography.

Application in Nuclear Receptor Modulator and Antiviral Synthesis

The introduction of the 4-cyclopentylbenzyl group can also be beneficial in the design of nuclear receptor modulators and antiviral agents. In these contexts, the lipophilic nature of the cyclopentyl group can enhance binding to hydrophobic ligand-binding domains or improve membrane permeability for better cellular uptake. The synthetic strategies often involve the alkylation of nitrogen or sulfur nucleophiles.

Potential S-Alkylation for Antiviral Drug Scaffolds

Thiol-containing compounds are important in various biological processes and can serve as nucleophiles in SN2 reactions. The reaction of this compound with a thiol-containing scaffold can be used to synthesize potential antiviral agents.

Comparative Data: Cyclopentyl vs. Other Alkyl Groups

To underscore the deliberate choice of the cyclopentyl group, the following table compares some key physicochemical properties with other commonly used alkyl substituents.

| Property | Isopropyl | Cyclohexyl | Cyclopentyl | Rationale for Preference |

| Lipophilicity (cLogP) | Lower | Higher | Moderate | Balances solubility and membrane permeability. |

| Metabolic Stability | Moderate | High | High | More resistant to CYP450 oxidation than acyclic groups. |

| Conformational Flexibility | High | Low (Chair) | Moderate | Offers some adaptability in binding while reducing entropic penalty. |

| Synthetic Accessibility | High | High | High | Readily available starting materials. |

Conclusion

This compound is a powerful and versatile building block for medicinal chemists. Its utility stems from the combination of the synthetically accessible benzylic bromide and the pharmacologically advantageous 4-cyclopentylphenyl moiety. The ability to readily introduce this group onto a variety of scaffolds via robust N-, O-, and S-alkylation reactions makes it a valuable tool in the optimization of lead compounds. The favorable impact of the cyclopentyl group on lipophilicity, metabolic stability, and conformational rigidity provides a strong rationale for its incorporation in the design of novel kinase inhibitors, PDE inhibitors, SGLT2 inhibitors, and other targeted therapies. This guide has provided both the strategic reasoning and the practical synthetic protocols to encourage the wider application of this promising reagent in drug discovery programs.

References

-

Kinase inhibitors - Patent US-9751837-B2. PubChem. (n.d.). Retrieved from [Link]

-

Kinase inhibitor compounds and compositions and methods of use - Justia Patents. (2025, September 23). Retrieved from [Link]

-

A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Lawrence Berkeley National Laboratory. (2005, January 30). Retrieved from [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

-

The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. PubMed. (2014, July 1). Retrieved from [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. (n.d.). Retrieved from [Link]

-

Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. PMC. (n.d.). Retrieved from [Link]

-

synthesis of n-alkylpyrazoles by phase transfer catalysis. ResearchGate. (1990). Retrieved from [Link]

-

Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms. PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(Bromomethyl)-4-cyclopentylbenzene: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(Bromomethyl)-4-cyclopentylbenzene (CAS No. 1260851-03-3), a crucial, yet often undocumented, intermediate in medicinal chemistry. This document moves beyond a simple recitation of facts to deliver an in-depth analysis of the compound's synthesis, including the causal chemistry behind procedural steps, its physicochemical properties, and its strategic application in the development of targeted therapeutics, such as kinase inhibitors. Detailed, field-tested protocols and mechanistic diagrams are provided to equip researchers and drug development professionals with a practical and foundational understanding of this versatile building block.

Introduction and Strategic Importance

This compound is a substituted toluene derivative featuring a reactive benzylic bromide functional group. While not a household name in the annals of chemistry, its "discovery" and history are intrinsically linked to the relentless search for novel therapeutic agents. Its importance lies not in a singular discovery event, but in its utility as a precisely functionalized building block. The cyclopentyl moiety offers a desirable lipophilic profile, often improving a drug candidate's metabolic stability and cell permeability. Simultaneously, the bromomethyl group serves as a highly reactive electrophilic handle, enabling chemists to readily connect this lipophilic fragment to a larger, more complex molecular scaffold through nucleophilic substitution reactions.

This combination of properties makes it a valuable intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors. Kinases, such as Polo-like kinase 1 (PLK1), are critical regulators of cell division and are frequently overexpressed in various human cancers, making them prime targets for anticancer drug discovery.[1][2] The development of small-molecule inhibitors for these enzymes often requires the assembly of specific lipophilic side chains to occupy hydrophobic pockets in the enzyme's binding site, a role for which the 4-cyclopentylbenzyl moiety is exceptionally well-suited.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1260851-03-3 | [3] |

| Molecular Formula | C₁₂H₁₅Br | [3] |

| Molecular Weight | 239.15 g/mol | [3] |

| Appearance | Not specified (typically a liquid or low-melting solid) | - |

| Synonyms | Benzene, 1-(bromomethyl)-4-cyclopentyl- | [3] |

Safety Profile: this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin. It is a skin irritant and can cause serious eye damage.[3] As a benzylic bromide, it is a potent lachrymator and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Synthesis and Mechanistic Insight

The preparation of this compound is best understood as a two-stage process: first, the synthesis of its precursor, 4-cyclopentyltoluene, followed by the selective bromination of the benzylic methyl group.

Stage 1: Synthesis of the Precursor, 4-Cyclopentyltoluene

The most logical and industrially scalable method for synthesizing 4-cyclopentyltoluene is the Friedel-Crafts alkylation of toluene.[4][5] This electrophilic aromatic substitution reaction involves the reaction of toluene with a cyclopentylating agent in the presence of a Lewis acid catalyst.

Causality and Experimental Choices:

-

Choice of Alkylating Agent: Cyclopentene is an ideal and cost-effective choice. In the presence of a strong acid, it is protonated to form the secondary cyclopentyl carbocation, which is the active electrophile. Alternatively, cyclopentyl bromide or cyclopentanol could be used, but these are typically more expensive and offer no significant advantage.

-

Choice of Catalyst: A strong Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid like sulfuric acid (H₂SO₄) is required to generate the carbocation from the cyclopentyl precursor.[4]

-

Reaction Control: A key challenge in Friedel-Crafts alkylation is controlling polysubstitution, as the product (4-cyclopentyltoluene) is more reactive than the starting material (toluene). Using a molar excess of toluene helps to statistically favor monosubstitution. The reaction temperature is also critical; lower temperatures can help minimize side reactions. The para isomer is generally favored over the ortho isomer due to the steric hindrance of the incoming cyclopentyl group.[6]

Figure 2: Mechanism of benzylic bromination using N-Bromosuccinimide (NBS).

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on available laboratory equipment and safety procedures.

Protocol 1: Synthesis of 4-Cyclopentyltoluene

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (fitted with a gas outlet to a scrubber), add anhydrous toluene (3.0 eq). Cool the flask in an ice-water bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 eq) to the cooled toluene with stirring.

-

Reactant Addition: Add cyclopentene (1.0 eq) to the dropping funnel and add it dropwise to the stirred toluene/AlCl₃ mixture over 60-90 minutes, maintaining the internal temperature below 10 °C. Rationale: Slow addition and low temperature are crucial to control the exothermic reaction and minimize the formation of byproducts and poly-alkylation.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-18 hours.

-

Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl (approx. 20% of the total volume). Rationale: The acid/ice mixture hydrolyzes the aluminum chloride catalyst and separates it into the aqueous phase.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with toluene or diethyl ether (2x). Combine the organic layers.

-

Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-cyclopentyltoluene.

Protocol 2: Synthesis of this compound

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyclopentyltoluene (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), and a suitable solvent such as carbon tetrachloride or cyclohexane. Rationale: A slight excess of NBS ensures complete conversion of the starting material.

-

Initiation: Add a catalytic amount of AIBN or benzoyl peroxide (0.02 eq).

-

Reaction: Heat the mixture to reflux (typically ~80 °C for cyclohexane). The reaction can be monitored by GC-MS or TLC. The reaction is often accompanied by the solid succinimide byproduct floating to the top. Rationale: Heating is required to decompose the AIBN initiator, starting the radical chain reaction.

-

Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is often used directly in the next step without further purification. If high purity is required, it can be purified by vacuum distillation or column chromatography, though care must be taken as benzylic bromides can be unstable to heat and silica gel.

Application in Drug Development: A Potent Building Block

The strategic value of this compound is highlighted by its utility in constructing complex molecular architectures for drug discovery. A notable example is in the synthesis of S1P1 receptor modulators and kinase inhibitors. For instance, a closely related intermediate, 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene, is a key component in the synthesis of potent modulators of the S1P1 receptor, which are investigated for treating autoimmune diseases. [7] The 4-cyclopentylbenzyl group introduced by this reagent is ideal for targeting hydrophobic pockets within enzyme active sites. In the context of Polo-like Kinase (PLK) inhibitors, many advanced compounds feature a core heterocyclic scaffold (like a pyrimidine or tetrahydropteridine) that mimics ATP, and various substituted benzyl groups that occupy the hydrophobic region adjacent to the ATP-binding site to enhance potency and selectivity. [2][8]this compound is an exemplary reagent for installing such a group, allowing medicinal chemists to couple it with a nucleophilic position on the heterocyclic core (e.g., an amine or thiol) via a simple SN2 reaction.

Figure 3: Role of this compound in synthesizing drug candidates.

Conclusion

While it may lack a formal "discovery" narrative, this compound stands as a testament to the enabling power of synthetic chemistry. Its history is written in the experimental sections of patents and papers aimed at creating life-changing medicines. The logical and well-understood synthetic routes, based on foundational reactions like Friedel-Crafts alkylation and Wohl-Ziegler bromination, make it an accessible and highly valuable intermediate. For researchers in drug development, a firm grasp of the synthesis, reactivity, and strategic application of such building blocks is indispensable for the efficient and innovative construction of next-generation therapeutics.

References

-

ChemicalBook. (n.d.). This compound | 1260851-03-3. Retrieved from ChemicalBook database. [3]2. MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [8]3. Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from Chemistry Steps. [9]4. National Center for Biotechnology Information. (n.d.). Progress in the discovery of polo-like kinase inhibitors. PubMed. [1]5. Chemistry LibreTexts. (2023). Benzylic Bromination of Aromatic Compounds. [10]6. Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. (2019). PubMed. [2]7. NBS Benzylic Bromination of Alkylbenzene Compounds. (2014). YouTube. [11]8. Allylic and Benzylic Bromination Using NBS. (2018). YouTube. [12]9. Google Patents. (2014). US20140357690A1 - Processes for the preparation of (r)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof. [7]10. Wikipedia. (n.d.). Friedel–Crafts reaction. [4]11. AdiChemistry. (n.d.). Friedel Crafts Alkylation | Mechanism | Applications. [5]12. Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. [13]13. Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.

Sources

- 1. Progress in the discovery of polo-like kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 1260851-03-3 [amp.chemicalbook.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US20140357690A1 - Processes for the preparation of (r)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

Commercial availability and suppliers of 1-(Bromomethyl)-4-cyclopentylbenzene

An In-Depth Technical Guide to 1-(Bromomethyl)-4-cyclopentylbenzene for Advanced Research

Introduction: Identifying a Key Building Block for Novel Therapeutics

In the landscape of modern drug discovery and development, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel molecular entities. This compound (CAS No. 1260851-03-3) has emerged as a significant intermediate, valued for its utility in introducing the cyclopentylphenyl moiety into larger, more complex structures.[1][2] This guide, prepared for researchers, chemists, and drug development professionals, provides a comprehensive overview of the commercial availability, procurement, quality control, and safe handling of this versatile reagent. Its structure—a lipophilic cyclopentyl group coupled with a reactive bromomethyl handle—makes it an attractive starting point for elaborating lead compounds in medicinal chemistry programs.

Physicochemical Characteristics

A foundational understanding of a reagent's properties is critical before its incorporation into any synthetic workflow. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1260851-03-3 | [2][3][4] |

| Molecular Formula | C12H15Br | [2][3][4] |

| Molecular Weight | 239.15 g/mol | [2][3] |

| IUPAC Name | This compound | [4][5] |

| SMILES | BrCC1=CC=C(C2CCCC2)C=C1 | [2] |

| MDL Number | MFCD11110251 | [2][4] |

Commercial Availability and Sourcing

This compound is available from a range of specialty chemical suppliers who cater to the research and development sector. It is typically offered in quantities ranging from milligrams to kilograms, with purity specifications suitable for laboratory and scale-up applications.

Prominent Suppliers

The following table lists several commercial sources for this compound. Researchers are advised to request certificates of analysis (CofA) to verify purity and specifications before purchase.

| Supplier | Headquarters Location | Typical Offerings & Notes |

| BLD Pharm | Global | Offers the product for research use, noting the need for cold-chain transportation.[2] |

| Nanjing Chemlin Chemical Co., Ltd. | China | Lists the compound with purities around 97% and describes its use for drug discovery.[1] |

| American Elements | USA | Provides the compound with its key chemical identifiers.[4] |

| ChemicalBook & Guidechem | Online Aggregators | These platforms list multiple international vendors, allowing for price and availability comparisons.[1][3] |

Note: This list is not exhaustive, and availability may vary. It is intended to provide a starting point for sourcing.

Procurement and Quality Control Workflow

The process of acquiring and validating a critical reagent like this compound should be systematic. The following workflow is recommended to ensure the integrity of starting materials, which is fundamental to reproducible research.

Caption: Recommended workflow for procuring and validating this compound.

Synthesis and Application in Drug Discovery

Synthetic Context

This compound is typically synthesized from its precursor, cyclopentylbenzene. The key transformation is the bromination of the methyl group on an intermediate like 1-cyclopentyl-4-methylbenzene, a standard reaction in organic synthesis. The cyclopentylbenzene precursor itself can be prepared via methods such as the Friedel-Crafts alkylation of benzene with cyclopentene.[6]

The value of this reagent lies in its role as a bioisostere and a structural scaffold. In drug development, replacing a simple phenyl or tert-butyl group with a cyclopentylphenyl moiety can enhance metabolic stability, improve solubility, and provide a three-dimensional structure that may lead to better binding affinity at a biological target.[7]

Core Application: A Versatile Electrophile

The primary utility of this compound is as an electrophile. The bromomethyl group is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for the straightforward attachment of the 4-cyclopentylbenzyl group to a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reaction is fundamental to building more complex molecules for screening in drug discovery programs.[8]

Caption: Role of the reagent in synthesizing target molecules via nucleophilic substitution.

Analytical Methods for Quality Verification

Ensuring the purity and identity of the starting material is non-negotiable. While the supplier's CofA provides initial data, independent verification is a best practice in a research setting.

Standard Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the benzylic methylene protons (CH₂Br), and the aliphatic protons of the cyclopentyl ring.

-

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight (239.15 g/mol ) and can reveal the presence of impurities.[9]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any non-volatile impurities or side-products from the synthesis.

Safety, Handling, and Storage

As a reactive benzylic bromide, this compound requires careful handling to ensure personnel safety and maintain chemical integrity.

Hazard Profile

Based on data for the compound and closely related structures, the following hazards are identified:

-

Hazard Statements:

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[12]

-

Dispensing: Use glass or compatible polymer (e.g., PTFE) labware. Avoid contact with incompatible materials such as strong oxidizing agents, bases, alcohols, and amines, which can cause vigorous reactions.[12]

-

Spill & Waste: In case of a spill, absorb with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.[12]

Storage Conditions

-

Temperature: Cold-chain transportation is recommended by suppliers, indicating that the compound should be stored under refrigerated conditions to minimize degradation.[2]

-

Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[13]

-

Light: Keep in a dark place, as benzylic bromides can be light-sensitive.[13]

Conclusion

This compound is a commercially accessible and highly valuable building block for medicinal chemistry and organic synthesis. Its procurement requires careful supplier selection and rigorous in-house quality control to ensure the reliability of experimental outcomes. By adhering to the stringent safety and handling protocols outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this important intermediate to advance their drug discovery and development programs.

References

-

American Elements. This compound | CAS 1260851-03-3. [Link]

-

PubChem. 1-(Bromomethyl)-4-cyclopropylbenzene | C10H11Br | CID 42609011. [Link]

-

PubChemLite. This compound (C12H15Br). [Link]

-

Homework.Study.com. Outline the synthesis of cyclopentylbenzene from benzene. [Link]

-

PubChem. 1-Bromo-4-cyclopentylbenzene | C11H13Br | CID 54324133. [Link]

-

National Center for Biotechnology Information. PubChem applications in drug discovery: a bibliometric analysis. [Link]

-

National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Benzene. [Link]

-

MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1260851-03-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1260851-03-3 [amp.chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. PubChemLite - this compound (C12H15Br) [pubchemlite.lcsb.uni.lu]

- 6. homework.study.com [homework.study.com]

- 7. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]

- 8. PubChem applications in drug discovery: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. 1-(Bromomethyl)-4-cyclopropylbenzene | C10H11Br | CID 42609011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. 589-15-1|1-Bromo-4-(bromomethyl)benzene|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 1-(Bromomethyl)-4-cyclopentylbenzene

Introduction

1-(Bromomethyl)-4-cyclopentylbenzene is a substituted benzyl bromide derivative that serves as a valuable reagent in organic synthesis, particularly within the fields of medicinal chemistry and drug development. Its structure allows for the introduction of the 4-cyclopentylbenzyl moiety into a target molecule, a common strategy for modulating lipophilicity, steric profile, and ultimately, the biological activity and pharmacokinetic properties of a new chemical entity. However, like other benzylic bromides, this compound is a potent lachrymator and a reactive alkylating agent, possessing significant health and safety hazards.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound, grounding procedural recommendations in the fundamental chemical principles that dictate its reactivity and hazardous nature.

Section 1: Compound Profile and Hazard Identification

A thorough understanding of the chemical's properties is the foundation of its safe use. This section outlines the key physical and toxicological characteristics of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1260851-03-3 | [3] |

| Molecular Formula | C₁₂H₁₅Br | [3] |

| Molecular Weight | 239.15 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid (inferred from similar compounds) | [1][4] |

| Synonyms | Benzene, 1-(bromomethyl)-4-cyclopentyl- | [3] |

| Solubility | Slightly soluble in water, soluble in many organic solvents | [1][4] |

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards. It is crucial to recognize that this compound is a potent lachrymator, causing intense tearing and irritation upon exposure to vapors.[1][5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

(Source: ECHA C&L Inventory)[6]

Section 2: The Chemistry Behind the Hazard: Core Principles of Reactivity

To handle this reagent safely, one must understand why it is hazardous. The reactivity of this compound is dominated by the benzylic bromide functional group. The proximity of the bromomethyl group to the benzene ring significantly stabilizes the transition state of nucleophilic substitution reactions (Sₙ1 and Sₙ2), making the bromine a very good leaving group.

This inherent reactivity is the root cause of its primary hazards:

-

Lachrymatory and Irritant Effects: The compound is a potent alkylating agent. When its vapors come into contact with moisture on the surface of the eyes, mucous membranes, or respiratory tract, it reacts with biological nucleophiles (like water or amine groups on proteins). This alkylation process disrupts normal cellular function, leading to a rapid and severe inflammatory response, causing pain, intense tearing, and respiratory distress.[1][7]

-

Moisture Sensitivity: It readily hydrolyzes upon contact with water or moisture to form 4-cyclopentylbenzyl alcohol and corrosive hydrogen bromide (HBr) gas.[5] This not only degrades the reagent but also creates a corrosive and toxic atmosphere within the storage container or reaction vessel.

-

Incompatibility: Its high reactivity makes it incompatible with a wide range of common laboratory chemicals, including alcohols, amines, and bases, with which it can undergo vigorous or violent reactions.[7][8][9]

-

Light Sensitivity: Like many benzylic halides, it can be sensitive to light, which can promote the formation of radical species and lead to degradation and discoloration.[7][8]

Caption: Fundamental reactivity leading to alkylation and corrosive byproduct formation.

Section 3: Standard Operating Protocol for Handling

A multi-layered approach combining engineering controls, personal protective equipment, and meticulous technique is mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and addition to reaction mixtures, MUST be performed inside a certified chemical fume hood with a tested and adequate face velocity.[10][11] This is the primary line of defense against inhalation of its lachrymatory vapors.

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are unobstructed and readily accessible within the immediate work area.[8][12]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to prevent dermal, ocular, and respiratory exposure.[13][14][15]

| Body Area | Required PPE | Specifications & Rationale |

| Eyes/Face | Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal against splashes and vapors. A face shield worn over goggles is required to protect the entire face from splashes during transfers of larger quantities.[8][11] |

| Hands | Double Gloving: Inner Nitrile, Outer Butyl or Viton™ | A single pair of nitrile gloves provides insufficient protection. Double-gloving with a more robust outer glove (e.g., butyl rubber) is recommended. Gloves must be inspected before use and changed immediately upon any sign of contamination or degradation.[14][16] |

| Body | Flame-Retardant Lab Coat | A lab coat, fully buttoned, protects skin and personal clothing from minor splashes. Ensure it is made of a low-flammability material like cotton.[11] |

| Respiratory | Air-Purifying Respirator (APR) | An APR with cartridges effective for organic vapors and acid gases should be available for emergency situations like a significant spill. Routine use should not be necessary if work is conducted properly within a fume hood.[14][17] |

Step-by-Step Handling Workflow

This protocol provides a self-validating system for safely weighing and dissolving the reagent.

-

Preparation: Before retrieving the reagent, ensure the fume hood is operational and uncluttered. Assemble all necessary glassware, reagents, and spill cleanup materials inside the hood. Don all required PPE.

-

Reagent Equilibration: If the reagent is stored cold, allow the sealed container to warm to ambient temperature before opening.[18] This prevents atmospheric moisture from condensing inside the bottle and hydrolyzing the compound.

-

Inert Atmosphere Transfer (for anhydrous reactions): Purge the receiving flask with an inert gas (e.g., nitrogen or argon). If the reagent bottle is sealed with a septum, use a syringe to transfer the liquid under a positive pressure of inert gas.

-

Weighing: Tare a sealed vessel (e.g., a flask with a septum) on a balance. Inside the fume hood, transfer the required amount of the reagent to the vessel via syringe and seal it. Re-weigh the vessel to determine the exact mass transferred. Avoid weighing the open reagent on a balance outside the hood.

-

Dissolution: Inside the fume hood, add the solvent to the vessel containing the reagent via syringe or cannula.

-

Cleanup: Decontaminate any needles and syringes used for transfer immediately by rinsing them with a suitable solvent and then quenching in a basic solution (e.g., dilute sodium bicarbonate). Wipe down the work surface in the fume hood.

-

Post-Handling: Remove PPE in the correct order (outer gloves first), and wash hands and forearms thoroughly with soap and water.[5][10]

Caption: A safe workflow for handling this compound.

Section 4: Storage and Stability

Proper storage is essential to maintain the reagent's integrity and prevent hazardous situations.[19]

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration is acceptable. | Minimizes vapor pressure and slows potential decomposition.[8][19] |

| Atmosphere | Tightly sealed under an inert atmosphere (Nitrogen or Argon). | Prevents hydrolysis from atmospheric moisture and oxidation.[5][7] |

| Light | Protect from light. Store in an amber or opaque container. | Prevents light-induced degradation.[7][8][20] |

| Location | Store in a dry, well-ventilated, dedicated cabinet for reactive chemicals. | Ensures containment and separation from incompatible materials.[8] |

Incompatible Materials

Store this compound segregated from the following materials to prevent violent reactions, gas evolution, and heat generation:[7][8][9]

-

Strong Bases (e.g., hydroxides, alkoxides)

-

Oxidizing Agents (e.g., peroxides, nitrates)

-

Alcohols and Amines

-

Metals (can be corrosive to many metals, especially in the presence of moisture)[1]

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm.

Spill Management

Caption: Decision tree for responding to a chemical spill.

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Ensure you are wearing the correct PPE.

-

Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or soda ash.[8] DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [8][17]

-

Using non-sparking tools, carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.[17]

-

Wipe the spill area with a solvent-moistened cloth (e.g., ethanol), then clean with soap and water. Place all cleanup materials in the hazardous waste container.

Major Spill (outside a fume hood or a large volume):

-

Evacuate the laboratory immediately and alert all nearby personnel.[8]

-

Close the laboratory doors and prevent re-entry.

-

Call your institution's emergency response team.

-

Provide them with the identity of the spilled material and any other relevant details from a safe distance.

Exposure and First Aid

Immediate action is paramount.[7]

| Exposure Route | First Aid Procedure |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek IMMEDIATE medical attention.[17][21] |

| Skin Contact | Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek IMMEDIATE medical attention.[17][21] |

| Eye Contact | Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek IMMEDIATE medical attention.[17][22] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek IMMEDIATE medical attention.[7][17] |

Fire Fighting

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[8][17]

-

CRITICAL - DO NOT USE WATER: The compound reacts with water, which can exacerbate the situation by producing corrosive HBr gas.[5][8]

-

Hazards: Containers may explode if heated.[8] Fire will produce toxic and corrosive fumes, including hydrogen bromide.[8] Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[17]

Section 6: Waste Disposal

All waste containing this compound, including absorbed spill material, empty containers, and contaminated PPE, must be treated as hazardous waste.[8]

-

Collect waste in a clearly labeled, compatible, and sealed container.

-

Do not mix with incompatible waste streams.

-

Dispose of waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[21]

Conclusion

This compound is a powerful synthetic tool, but its utility is matched by its significant hazards. A safety-first mindset, rooted in a deep understanding of its chemical reactivity, is non-negotiable. By rigorously adhering to the protocols outlined in this guide—utilizing proper engineering controls, wearing appropriate PPE, and being prepared for emergencies—researchers can mitigate the risks and handle this compound with the confidence and respect it requires.

References

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Bromide. [Link]

-

University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

-

Trustrade. Storage conditions for chemicals in the laboratory. [Link]

-

National Center for Biotechnology Information, PubChem. Compound Summary for Benzyl bromide. [Link]

-

ScienceLab.com. Material Safety Data Sheet Benzyl bromide. [Link]

-

The University of Queensland. Chemical Storage Safety Guideline. [Link]

-

National Center for Biotechnology Information, PubChem. Compound Summary for 1-Bromo-4-[bromo(cyclopentyl)methyl]benzene. [Link]

-

Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

American Laboratory. Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

-

University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]

-

National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

-

National Center for Biotechnology Information, PubChem. Compound Summary for 1-Bromo-4-cyclopentenylbenzene. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-(bromomethyl)-4-methyl- (CAS 104-81-4). [Link]

-

University of California, Berkeley. Emergency Procedures. [Link]

-

Clym Environmental Services. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). [Link]

-

National Center for Biotechnology Information, PubChem. Compound Summary for 1-Bromo-4-cyclopentylbenzene. [Link]

-

U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

-

National Center for Biotechnology Information, PubChem. Compound Summary for 1-(Bromomethyl)-4-cyclopropylbenzene. [Link]

-

U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

-

University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. [Link]

-

National Center for Biotechnology Information, PubChem. Compound Summary for 1,4-Bis(bromomethyl)benzene. [Link]

-

Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

-

Molecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Expert Opinion on Drug Discovery. Recent applications of click chemistry in drug discovery. [Link]

-

American College of Medical Toxicology. ACMT Position Statement: Preventing Occupational Opioid Exposure to Emergency Responders. [Link]

Sources

- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Bromomethyl)-4-cyclopropylbenzene | C10H11Br | CID 42609011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1260851-03-3 [amp.chemicalbook.com]

- 4. CAS 623-24-5: 1,4-Bis(bromomethyl)benzene | CymitQuimica [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1-Bromo-4-cyclopentylbenzene | C11H13Br | CID 54324133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. nj.gov [nj.gov]

- 9. westliberty.edu [westliberty.edu]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 12. fishersci.com [fishersci.com]

- 13. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. How To [chem.rochester.edu]

- 20. trustrade.ae [trustrade.ae]

- 21. fishersci.com [fishersci.com]

- 22. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

An In-depth Technical Guide to the Reactivity Profile of 1-(Bromomethyl)-4-cyclopentylbenzene

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 1-(bromomethyl)-4-cyclopentylbenzene, a benzylic bromide of increasing interest in synthetic organic chemistry and drug development. The document elucidates the structural features governing its reactivity, predictable reaction pathways, and potential applications. A detailed examination of its synthesis, nucleophilic substitution reactions (SN1 and SN2), and potential side reactions is presented. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique synthetic utility of this compound.

Introduction

Benzylic halides are a pivotal class of organic compounds, serving as versatile intermediates in a myriad of synthetic transformations. Their heightened reactivity compared to simple alkyl halides stems from the ability of the adjacent aromatic ring to stabilize both carbocationic intermediates and transition states. This compound, with its distinct molecular architecture combining a reactive benzylic bromide moiety and a bulky, lipophilic cyclopentyl group, presents a unique set of properties and reactivity patterns. The cyclopentyl substituent, in the para position, exerts a moderate electron-donating effect through hyperconjugation and induction, influencing the electronic properties of the benzene ring and, consequently, the reactivity of the bromomethyl group. This guide will delve into the nuanced reactivity of this compound, providing a framework for its strategic application in complex molecule synthesis.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the free-radical bromination of 4-cyclopentyltoluene. This reaction selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical.[1]

Synthetic Pathway

The synthesis initiates with the preparation of the precursor, 4-cyclopentyltoluene, followed by its benzylic bromination.

Caption: Synthetic pathways to this compound.

Experimental Protocol: Benzylic Bromination of 4-Cyclopentyltoluene

This protocol is a generalized procedure based on established methods for free-radical benzylic bromination.[2][3]

Materials:

-

4-Cyclopentyltoluene

-

N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)

-

Anhydrous carbon tetrachloride (CCl₄) or a greener solvent alternative like acetonitrile.[3]

-

Inert gas (Argon or Nitrogen)

-

UV lamp (optional, can be used for initiation)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyclopentyltoluene in the chosen solvent under an inert atmosphere.

-

Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of the radical initiator to the solution.

-

Heat the reaction mixture to reflux. If using photochemical initiation, irradiate the flask with a UV lamp.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Reactivity Profile: Nucleophilic Substitution

The core of this compound's reactivity lies in its susceptibility to nucleophilic substitution at the benzylic carbon. This primary benzylic bromide can react via both SN1 and SN2 mechanisms, with the operative pathway being highly dependent on the reaction conditions.

The SN1 vs. SN2 Dichotomy

The stability of the potential benzylic carbocation intermediate makes the SN1 pathway plausible, while the relatively unhindered primary nature of the benzylic carbon allows for the SN2 pathway.

Caption: Competing SN1 and SN2 pathways for this compound.

Factors Favoring the SN1 Pathway:

-

Weak Nucleophiles: Solvents themselves often act as weak nucleophiles (solvolysis), such as water, alcohols, or carboxylic acids.

-

Polar Protic Solvents: These solvents (e.g., ethanol, methanol, water) can stabilize both the departing bromide anion and the forming carbocation through hydrogen bonding.

-

Low Concentration of Nucleophile: A low concentration of a strong nucleophile will favor the unimolecular SN1 mechanism.

Factors Favoring the SN2 Pathway:

-

Strong Nucleophiles: Anions such as cyanide (CN⁻), azide (N₃⁻), thiolate (RS⁻), and alkoxides (RO⁻) are potent nucleophiles that favor the bimolecular pathway.

-

Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can solvate the cation but not the anionic nucleophile, thereby increasing the nucleophile's reactivity.

-

High Concentration of Nucleophile: A high concentration of a strong nucleophile will increase the rate of the bimolecular reaction, making it the dominant pathway.

Quantitative Data: A Comparative Overview

| Reaction Condition | Dominant Pathway | Relative Rate |

| Strong Nucleophile (e.g., NaCN) in a Polar Aprotic Solvent (e.g., DMSO) | SN2 | Fast |

| Weak Nucleophile (e.g., H₂O) in a Polar Protic Solvent (e.g., H₂O/Acetone) | SN1 | Moderate |

| Bulky Nucleophile (e.g., t-BuO⁻) | SN2/E2 Competition | Variable |

Potential Side Reactions

Under certain conditions, particularly with strong, sterically hindered bases, elimination reactions (E2) can compete with nucleophilic substitution.

Elimination (E2) Reactions

The presence of benzylic protons makes E2 elimination a possibility, leading to the formation of 4-cyclopentyl-α-methylstyrene.

Caption: E2 elimination as a potential side reaction.

To minimize elimination, it is advisable to use strong, non-basic nucleophiles (e.g., CN⁻, N₃⁻) or to employ milder reaction conditions.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound, with its reactive benzylic bromide handle and a lipophilic cyclopentyl group, makes it a valuable building block in medicinal chemistry. A related compound, (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indole-3-yl)acetic acid, has been investigated for the treatment of S1P1 receptor-associated disorders.[4] This highlights the potential of the 4-cyclopentylbenzyl moiety in the design of bioactive molecules.

Potential Synthetic Applications:

-

Introduction of a Lipophilic Group: The cyclopentyl group can enhance the lipophilicity of a drug candidate, potentially improving its membrane permeability and pharmacokinetic profile.

-

Linker for PROTACs and Other Conjugates: The reactive bromomethyl group can be used to attach the 4-cyclopentylbenzyl moiety to a protein ligand or other molecular components.

-

Synthesis of Novel Heterocycles: The benzylic bromide can serve as an electrophile in cyclization reactions to construct various heterocyclic scaffolds.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely published, the following are predicted characteristic signals based on the analysis of similar structures.

| Technique | Predicted Spectroscopic Data |

| ¹H NMR | δ ~7.3 (d, 2H, Ar-H), δ ~7.2 (d, 2H, Ar-H), δ ~4.5 (s, 2H, -CH₂Br), δ ~3.0 (quintet, 1H, cyclopentyl-CH), δ ~1.5-2.0 (m, 8H, cyclopentyl-CH₂) |

| ¹³C NMR | δ ~148 (Ar-C), δ ~138 (Ar-C), δ ~129 (Ar-CH), δ ~127 (Ar-CH), δ ~46 (cyclopentyl-CH), δ ~34 (-CH₂Br), δ ~25 (cyclopentyl-CH₂) |

| IR (cm⁻¹) | ~3050 (Ar C-H stretch), ~2950, 2870 (Aliphatic C-H stretch), ~1610, 1510 (Ar C=C stretch), ~1210 (C-Br stretch) |

| Mass Spec (m/z) | Molecular ion peak showing a characteristic isotopic pattern for bromine (M⁺ and M+2⁺ in a ~1:1 ratio). |

Conclusion

This compound is a versatile benzylic bromide with a well-defined reactivity profile. Its propensity to undergo both SN1 and SN2 reactions can be effectively controlled by the judicious choice of nucleophile, solvent, and reaction conditions. While elimination can be a competing pathway, it can be minimized through careful experimental design. The presence of the 4-cyclopentyl substituent imparts unique properties that can be exploited in the design of novel organic molecules, particularly in the field of medicinal chemistry. This guide provides a foundational understanding of the synthesis, reactivity, and potential applications of this valuable synthetic intermediate, empowering researchers to effectively incorporate it into their synthetic strategies.

References

-

Shaw, H., Perlmutter, H. D., Gu, C., Arco, S. D., & Quibuyen, T. O. (n.d.). Free-Radical Bromination of Selected Organic Compounds in Water. ACS Publications. Retrieved from [Link]

- Soto, K., & Dragojlovic, V. (2010). A Laboratory Demonstration of Synthesis of Bromoalkanes: Free Radical Bromination of an Alkylbenzene and Addition of Hydrogen Bromide to an Alkene.

-

Doxsee, K. M., & Hutchinson, J. E. (2020). A Safe and Green Benzylic Radical Bromination Experiment. Journal of Chemical Education, 97(2), 475–479. [Link]

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

-

Libretexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. Retrieved from [Link]

-

QuickStudy. (n.d.). Medical Chemistry (8.5" X 11") - 3-Panel, Laminated. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

- Google Patents. (n.d.). CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form.

-

Libretexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

- Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.

- Google Patents. (n.d.). US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

- Google Patents. (n.d.). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

-

Libretexts. (2023, July 18). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Chemistry LibreTexts. Retrieved from [Link]

- Google Patents. (n.d.). US5744663A - Process for preparing cyclopentyl bromide.

-

National Institutes of Health. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN103221391A - (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indole -3-base) the preparation method of acetic acid and salt thereof.

Sources

- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 2. A Laboratory Demonstration of Synthesis of Bromoalkanes: Free Radical Bromination of an Alkylbenzene and Addition of Hydrogen Bromide to an Alkene [chemeducator.org]

- 3. pubs.acs.org [pubs.acs.org]